Cas no 1537286-75-1 (7-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline)

7-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline is a versatile heterocyclic compound featuring a tetrahydroisoquinoline core substituted with a cyclopropyl group at the 7-position. This structural motif is of significant interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for bioactive molecules. The cyclopropyl moiety enhances rigidity and metabolic stability, while the tetrahydroisoquinoline scaffold offers opportunities for further functionalization. The compound is particularly valuable in the synthesis of ligands targeting central nervous system (CNS) receptors and enzyme inhibitors. Its well-defined chemical properties and synthetic accessibility make it a useful intermediate for developing novel therapeutic agents and exploring structure-activity relationships.
7-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline structure
1537286-75-1 structure
Product Name:7-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline
CAS No:1537286-75-1
MF:C12H15N
MW:173.254203081131
CID:5272189
Update Time:2025-06-14

7-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline Chemical and Physical Properties

Names and Identifiers

    • 7-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline
    • Inchi: 1S/C12H15N/c1-2-9(1)11-4-3-10-5-6-13-8-12(10)7-11/h3-4,7,9,13H,1-2,5-6,8H2
    • InChI Key: LYNHWTWCNPMHOX-UHFFFAOYSA-N
    • SMILES: N1CCC2C=CC(=CC=2C1)C1CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 186
  • XLogP3: 2.5
  • Topological Polar Surface Area: 12

7-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZJD0139-100MG
7-cyclopropyl-1,2,3,4-tetrahydroisoquinoline
1537286-75-1 95%
100MG
¥ 1,042.00 2023-03-29
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZJD0139-250MG
7-cyclopropyl-1,2,3,4-tetrahydroisoquinoline
1537286-75-1 95%
250MG
¥ 1,663.00 2023-03-29
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZJD0139-500MG
7-cyclopropyl-1,2,3,4-tetrahydroisoquinoline
1537286-75-1 95%
500MG
¥ 2,772.00 2023-03-29
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZJD0139-1G
7-cyclopropyl-1,2,3,4-tetrahydroisoquinoline
1537286-75-1 95%
1g
¥ 4,158.00 2023-03-29
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZJD0139-5G
7-cyclopropyl-1,2,3,4-tetrahydroisoquinoline
1537286-75-1 95%
5g
¥ 12,474.00 2023-03-29
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZJD0139-10G
7-cyclopropyl-1,2,3,4-tetrahydroisoquinoline
1537286-75-1 95%
10g
¥ 20,790.00 2023-03-29
Enamine
EN300-3054868-0.05g
7-cyclopropyl-1,2,3,4-tetrahydroisoquinoline
1537286-75-1 95.0%
0.05g
$959.0 2025-03-19
Enamine
EN300-3054868-0.1g
7-cyclopropyl-1,2,3,4-tetrahydroisoquinoline
1537286-75-1 95.0%
0.1g
$1005.0 2025-03-19
Enamine
EN300-3054868-0.25g
7-cyclopropyl-1,2,3,4-tetrahydroisoquinoline
1537286-75-1 95.0%
0.25g
$1051.0 2025-03-19
Enamine
EN300-3054868-0.5g
7-cyclopropyl-1,2,3,4-tetrahydroisoquinoline
1537286-75-1 95.0%
0.5g
$1097.0 2025-03-19

Additional information on 7-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline

Comprehensive Overview of 7-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 1537286-75-1): Properties, Applications, and Research Insights

7-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 1537286-75-1) is a specialized organic compound belonging to the tetrahydroisoquinoline class, which has garnered significant attention in pharmaceutical and chemical research due to its unique structural features. The compound's core structure combines a cyclopropyl moiety with a partially saturated isoquinoline ring, making it a versatile intermediate for drug discovery and material science applications. Researchers are increasingly exploring its potential in modulating biological targets, particularly in central nervous system (CNS) disorders and enzyme inhibition.

In recent years, the demand for 7-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline has surged, driven by its relevance in medicinal chemistry and high-throughput screening. A growing trend in AI-driven drug design has further amplified interest, as computational models highlight its binding affinity for G-protein-coupled receptors (GPCRs). Questions like "What are the synthetic routes for 7-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline?" or "How does cyclopropane substitution enhance bioactivity?" frequently appear in scientific forums, reflecting its interdisciplinary appeal.

The compound's physicochemical properties—such as moderate lipophilicity and hydrogen-bonding capacity—make it suitable for optimizing blood-brain barrier (BBB) penetration, a critical factor in neurotherapeutic development. Its crystal structure and stereochemical stability have also been subjects of X-ray diffraction studies, providing insights into conformational dynamics. These attributes align with current industry priorities, including fragment-based drug discovery (FBDD) and green chemistry initiatives.

From a commercial perspective, CAS No. 1537286-75-1 is often cataloged by fine chemical suppliers as a building block for heterocyclic synthesis. Its scalability via palladium-catalyzed cross-coupling or reductive amination methods is a frequent topic in process chemistry discussions. Environmental considerations, such as solvent selection and waste reduction, further underscore its alignment with sustainable pharmaceutical manufacturing trends.

Emerging applications of 7-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline extend to agrochemicals and functional materials, where its rigid scaffold contributes to molecular rigidity in polymer matrices. As the scientific community prioritizes structure-activity relationship (SAR) studies, this compound's structure-property correlations continue to inspire innovations in small-molecule therapeutics and catalysis.

In summary, 7-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 1537286-75-1) exemplifies the intersection of chemical diversity and therapeutic potential. Its adaptability to computational modeling and synthetic optimization positions it as a key player in next-generation drug development pipelines, addressing both academic curiosity and industrial demand.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd